molecular formula C13H19N3O8 B13856263 3-(3-Amino-3-carboxypropyl)pseudouridine

3-(3-Amino-3-carboxypropyl)pseudouridine

Cat. No.: B13856263
M. Wt: 345.31 g/mol
InChI Key: ZHENYVBBFCVMEV-LWWMSWIRSA-N
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Description

3-(3-Amino-3-carboxypropyl)pseudouridine (m1acp3Ψ) is a hypermodified nucleoside found in ribosomal RNA (rRNA) and transfer RNA (tRNA) across eukaryotes and archaea. It is synthesized through a multi-step pathway involving:

Pseudouridylation: Conversion of uridine to pseudouridine (Ψ) by snoRNP complexes (e.g., snR35 in yeast) .

Methylation: Addition of a methyl group at the N1 position by the SPOUT-class methyltransferase Nep1/Emg1 .

Aminocarboxypropyl (acp) Transfer: Attachment of the 3-amino-3-carboxypropyl group via Tsr3, utilizing S-adenosylmethionine (AdoMet) as the donor .

m1acp3Ψ is critical in ribosomal function. In Saccharomyces cerevisiae 18S rRNA, it stabilizes the decoding center by interacting with P-site tRNA and adjacent rRNA bases (e.g., C1364 in Sulfolobus solfataricus) . Its absence in certain archaea (e.g., Pyrococcus abyssi) correlates with alternative modifications, highlighting evolutionary divergence .

Properties

Molecular Formula

C13H19N3O8

Molecular Weight

345.31 g/mol

IUPAC Name

2-amino-4-[5-[(2S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxo-1H-pyrimidin-3-yl]butanoic acid

InChI

InChI=1S/C13H19N3O8/c14-6(12(21)22)1-2-16-11(20)5(3-15-13(16)23)10-9(19)8(18)7(4-17)24-10/h3,6-10,17-19H,1-2,4,14H2,(H,15,23)(H,21,22)/t6?,7-,8?,9?,10+/m1/s1

InChI Key

ZHENYVBBFCVMEV-LWWMSWIRSA-N

Isomeric SMILES

C1=C(C(=O)N(C(=O)N1)CCC(C(=O)O)N)[C@H]2C(C([C@H](O2)CO)O)O

Canonical SMILES

C1=C(C(=O)N(C(=O)N1)CCC(C(=O)O)N)C2C(C(C(O2)CO)O)O

Origin of Product

United States

Preparation Methods

Synthesis via Mitsunobu Reaction and Zinc Reduction (Based on 2007 Study)

  • Starting from a protected precursor compound, stereoselective reduction is performed using zinc chloride and L-Selectride.
  • Cycloetherification is achieved via the Mitsunobu reaction as adapted from Hanessian et al., yielding a protected nucleoside intermediate with over 80% yield.
  • Subsequent removal of pyrimidine protective groups is done using sodium iodide under acidic reflux conditions.
  • Final sugar deprotection is carried out with trifluoroacetic acid/water solution to yield β-pseudouridine derivatives.
  • This method allows preparation of 3-substituted pseudouridine derivatives including 3-(3-amino-3-carboxypropyl)pseudouridine with good efficiency.

Coupling of 2',3'-O-Isopropylideneuridine with Benzyl-Protected L-Homoserine Derivative (1992 Improved Synthesis)

  • The amino acid component, L-homoserine, is first converted into benzyl 2-(S)-benzyloxycarbonylamino-4-iodobutyrate.
  • 2',3'-O-Isopropylideneuridine sodium salt is condensed with this L-homoserine derivative in dimethylformamide (DMF), resulting in a protected nucleoside intermediate in 84% yield.
  • Hydrogenolysis under mild acidic conditions (80% acetic acid, 10% Pd/C catalyst) removes benzyl and carbamate protecting groups almost quantitatively.
  • Final deprotection of the ribose cis-diol with boiling 80% acetic acid yields the target 3-(3-amino-3-carboxypropyl)uridine.
  • This method avoids harsh deprotection conditions that previously caused degradation and provides high stereochemical purity without epimerization.

Synthesis of 3-(3-Amino-3-carboxypropyl)uridine 5'-Phosphate

  • The partially protected nucleoside intermediate is reacted with phosphorus oxychloride in the presence of a small amount of water.
  • After deprotection and purification, the 5'-phosphate derivative is obtained in 40% yield.
  • This derivative is useful for incorporation into oligonucleotides via the phosphotriester method.

Comparative Data Table of Key Synthetic Steps

Step Reagents/Conditions Yield (%) Notes
Stereoselective reduction ZnCl2, L-Selectride >80 Followed by Mitsunobu cycloetherification
Mitsunobu coupling Protected pseudouridine + L-homoserine derivative >80 Efficient formation of protected nucleoside
Pyrimidine deprotection Sodium iodide, acidic reflux - Removal of protective groups
Sugar deprotection 9:1 TFA/H2O solution - Final deprotection to β-pseudouridine
Coupling with benzyl-protected L-homoserine NaH/DMF, 0°C 84 High yield, mild conditions
Hydrogenolysis deprotection 80% Acetic acid, 10% Pd/C, atmospheric pressure ~100 Mild conditions preserve product integrity
5'-Phosphorylation Phosphorus oxychloride, water 40 For oligonucleotide synthesis

Research Findings and Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the N-3 substitution and stereochemical integrity of the amino acid side chain.
  • Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) spectra show no significant differences between diastereomers, confirming stereochemical purity.
  • High-Performance Liquid Chromatography (HPLC) effectively separates diastereomers and confirms optical purity.
  • Mass spectrometry (MS) techniques, including electron impact and fast atom bombardment, verify molecular weights and purity.
  • The improved synthetic methods avoid epimerization and degradation, ensuring the production of high-quality this compound suitable for biochemical studies.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-3-carboxypropyl)pseudouridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of specific catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different functional groups and properties. These derivatives are often used in further research and applications .

Scientific Research Applications

Scientific Research Applications

3-(3-Amino-3-carboxypropyl)pseudouridine is utilized in various scientific research applications, particularly in the context of mRNA modification to enhance protein expression and reduce immunogenicity.

mRNA Modification:

  • Enhanced Protein Expression: N1-methylpseudouridine substituted mRNA demonstrates a superior effect on protein expression compared to pseudouridine-incorporated mRNA.
  • Reduced Immunogenicity: Modified mRNA with this compound can reduce the immune activation associated with mRNA-based therapeutics.

mRNA Quantification:

  • UV Absorbance Properties: The incorporation of pseudouridine alters the UV absorbance properties of mRNA, particularly at 260 nm, which affects RNA quantification accuracy when using traditional methods.
  • mRNACalc Webserver: A novel web-based tool, mRNACalc, has been developed to improve mRNA quantification precision by addressing the hypochromicity associated with modified nucleosides. This tool calculates molar absorption coefficients (MACs) based on the specific nucleotide composition of the mRNA, including modified bases and mRNA caps.

Case Studies

Case Study 1: Precise Quantification of Nucleoside-Modified mRNA Using mRNACalc Webserver

  • Background: Pseudouridine (Ψ) is commonly incorporated into mRNA to reduce immune activation, enhancing mRNA stability and translation efficiency. However, it alters UV absorbance at 260 nm, leading to RNA quantification inaccuracies. This study examines the impact of pseudouridine and N1-methylpseudouridine on mRNA UV spectroscopic properties and introduces mRNACalc for precise mRNA quantification.
  • Methods: The study compared the UV absorbance of mRNAs containing uridine (U), pseudouridine (Ψ), and N1-methylpseudouridine at 260 nm. Molar absorption coefficients (MAC) were determined using the Beer-Lambert law. The mRNACalc webserver was developed to adjust mRNA concentration measurements by considering the hypochromicity of modified nucleosides, calculating MACs based on the specific nucleotide composition of the mRNA.
  • Results: Pseudouridine and N1-methylpseudouridine in mRNA resulted in approximately 40% less UV absorption at 260 nm compared to uridine, leading to a 5-15% underestimation of mRNA concentrations. The mRNACalc webserver significantly improved mRNA quantification accuracy by incorporating revised MAC values for pseudouridine and other modified nucleosides.

Data Table of PseudoUridine Derivatives

CASProduct NameCategory
1445-07-4β-pseudoUridineUnmodified pseudoUridine
39967-60-72'-DeoxypseudoUridineUnmodified pseudoUridine
10017-66-0α-pseudoUridineUnmodified pseudoUridine
This compoundBase modified pseudoUridine
52777-29-43-(3-Amino-3-carboxypropyl)-1-methylpseudoUridineBase modified pseudoUridine
64272-68-01,3-DimethylpseudoUridineBase modified pseudoUridine
65358-16-91,3-Dimethyl-2'-deoxypseudoUridineBase modified pseudoUridine
81691-06-7N3-MethylpseudoUridineBase modified pseudoUridine
13860-38-3N1-MethylpseudoUridineBase modified pseudoUridine
1613530-22-5N1-BenzylpseudoUridineBase modified pseudoUridine
1613529-72-8N1-EthylpseudoUridineBase modified pseudoUridine
59464-18-52-ThiopseudoUridineBase modified pseudoUridine

Mechanism of Action

The mechanism of action of 3-(3-Amino-3-carboxypropyl)pseudouridine involves its incorporation into tRNAs and rRNAs, where it contributes to the stability and proper functioning of these molecules. The compound interacts with other nucleotides and proteins to stabilize the tertiary structure of RNA, ensuring accurate and efficient translation during protein synthesis . The molecular targets and pathways involved include the ribosome and various RNA-modifying enzymes.

Comparison with Similar Compounds

Table 1: Key Modified Nucleosides and Their Properties

Compound Name Abbreviation Structure Modifications Biological Role Organisms Found
3-(3-Amino-3-carboxypropyl)uridine acp3U Uridine with acp group at N3 Role unclear in tRNA; does not affect translation E. coli, eukaryotes
1-Methyl-3-(3-amino-3-carboxypropyl)pseudouridine m1acp3Ψ Pseudouridine with N1-methyl and N3-acp groups Stabilizes rRNA-tRNA interactions in ribosomes Eukaryotes, S. solfataricus
3-(4-Amino-4-carboxybutyl)uridine acb3U Uridine with 4-amino-4-carboxybutyl group at N3 Synthetic analogue; conformational studies show altered flexibility Laboratory-synthesized
3-(4-Hydroxybutyl)pseudouridine hb3Ψ Pseudouridine with 4-hydroxybutyl group at N3 Synthetic analogue; used to study substituent effects on RNA binding Laboratory-synthesized

Structural Differences

  • Backbone Variations: acp3U vs. m1acp3Ψ: acp3U retains uridine’s uracil base, while m1acp3Ψ is derived from pseudouridine (C-glycosidic bond) with an additional methyl group at N1 . Side Chain Length: acb3U has a longer 4-amino-4-carboxybutyl chain compared to acp3U’s 3-amino-3-carboxypropyl group, affecting conformational flexibility .

Functional Divergence

  • Role in Translation: m1acp3Ψ is essential for ribosome maturation and tRNA positioning in the P-site .
  • Evolutionary Conservation :
    • m1acp3Ψ is conserved in eukaryotes and some archaea but absent in plants (e.g., wheat embryo rRNA lacks this modification) .
    • acp3U is widespread in bacterial tRNA (e.g., E. coli tRNAPhe) but absent in mammalian cytosolic tRNA .

Research Findings and Implications

  • Conformational Studies : NMR and CD spectroscopy reveal that acp3U and m1acp3Ψ adopt distinct sugar puckering modes, influencing RNA helix stability .
  • Disease Links : Mutations in Nep1/Emg1 disrupt m1acp3Ψ formation, causing Bowen–Conradi syndrome in humans .
  • Analytical Challenges : LC-MS/MS differentiation of acp3U and m1acp3Ψ requires high-resolution spectrometry due to identical precursor/product ion masses (346.1/214) .

Q & A

Q. How is 3-(3-Amino-3-carboxypropyl)pseudouridine identified and distinguished from related nucleosides in RNA?

  • Methodological Answer : Identification relies on tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, predicted LC-MS/MS spectra (positive/negative ion modes) and GC-MS fragmentation patterns are used to distinguish it from uridine derivatives like acp³U or m1acp³Ψ . Structural confirmation via NMR can resolve stereochemistry and substituent positions, particularly the 3-amino-3-carboxypropyl side chain .

Q. What is the role of this compound in ribosomal RNA (rRNA) structure and function?

  • Methodological Answer : This hypermodified nucleoside (m1acp³Ψ) is located at position 1191 in yeast 18S rRNA (1248 in humans), near the decoding center of the 40S ribosomal subunit. Its bulky side chain stabilizes rRNA tertiary interactions and influences tRNA binding at the P-site. Mutational studies (e.g., ΔNep1 strains) show impaired ribosome assembly and translation fidelity, highlighting its structural necessity .

Q. What experimental techniques are used to detect this compound in biological samples?

  • Methodological Answer : Stable isotope labeling (e.g., ¹⁴C-methionine) combined with ESI-MS confirms methylation steps in its biosynthesis . For quantification, enzymatic digestion of RNA followed by LC-MS/MS provides specificity, avoiding interference from unmodified pseudouridine or uridine derivatives .

Advanced Research Questions

Q. How is the enzymatic biosynthesis of m1acp³Ψ coordinated in eukaryotic rRNA?

  • Methodological Answer : Biosynthesis involves three sequential steps:
  • Step 1 : Pseudouridylation by H/ACA snoRNP complex (snR35 in yeast).
  • Step 2 : N1-methylation by the SPOUT methyltransferase Nep1/Emg1, using S-adenosylmethionine (SAM) as a methyl donor.
  • Step 3 : 3-amino-3-carboxypropyl (acp) transfer by Tsr3, also SAM-dependent.
    Kinetic studies using radiolabeled SAM and conditional knockout strains (e.g., tsr3Δ) confirm strict dependency on prior pseudouridylation and methylation .

Q. What are the implications of dysregulated m1acp³Ψ modification in human diseases like Bowen-Conradi syndrome (BCS)?

  • Methodological Answer : BCS-linked mutations (e.g., Nep1-D86G) do not abolish methyltransferase activity but enhance protein dimerization and RNA binding, disrupting nucleolar localization. Yeast models expressing human mutant Nep1 show rRNA processing defects and growth arrest. Rescue experiments with wild-type Nep1 restore ribosome biogenesis, linking m1acp³Ψ deficiency to BCS pathology .

Q. How do researchers resolve contradictions in data regarding the timing of acp modification during ribosome assembly?

  • Methodological Answer : Pulse-chase experiments with isotopic SAM and subcellular fractionation reveal that pseudouridylation and methylation occur in the nucleolus, while acp modification occurs later in the cytoplasm. Discrepancies arise from incomplete synchronization of ribosome intermediates; using in vitro reconstitution assays with purified Tsr3 and pre-methylated rRNA substrates clarifies temporal regulation .

Q. What challenges arise when studying this compound in tRNA, and how are they addressed?

  • Methodological Answer : In E. coli tRNA, acp³U (a related modification) stalls reverse transcription (RT), complicating sequencing. Workarounds include using RT-deficient enzymes or chemical derivatization (e.g., acrylonitrile treatment) to stabilize modifications before sequencing. Comparative metabolomics (e.g., wild-type vs. tsr3Δ strains) further links acp³U to tRNA stability .

Q. How can researchers distinguish between SAM-dependent and independent pathways in hypermodified nucleoside synthesis?

  • Methodological Answer : Isotopic tracing with ¹³C/¹⁵N-labeled SAM or ATP in cell-free systems identifies methyl/acp group donors. For example, Tsr3 exclusively uses SAM for acp transfer, confirmed by SAM analog inhibition assays. Knockdown of SAM synthetase (e.g., metK mutants) reduces m1acp³Ψ levels, validating SAM dependency .

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